molecular formula C10H18N2O5 B12107448 (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid

Cat. No.: B12107448
M. Wt: 246.26 g/mol
InChI Key: IUNRBHPDQJCDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carbamoyl group attached to the butanoic acid backbone. This compound is often used in peptide synthesis and as an intermediate in the production of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The carbamoyl group can be introduced through a reaction with an appropriate carbamoylating agent under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine group.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives with the carbamoyl group reduced to an amine.

    Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino site during synthesis. Once the desired peptide chain is formed, the Boc group can be removed to reveal the free amino group, allowing the compound to participate in further biochemical reactions. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-4-carbamoylbutanoic acid: Lacks the Boc protecting group, making it more reactive but less suitable for controlled peptide synthesis.

    (3R)-3-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid: Uses a different protecting group (benzyloxycarbonyl) which can be removed under different conditions.

    (3R)-3-{[(methoxy)carbonyl]amino}-4-carbamoylbutanoic acid: Another variant with a methoxycarbonyl protecting group.

Uniqueness

(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid is unique due to its Boc protecting group, which provides stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins where precise control over reaction conditions is required.

Properties

IUPAC Name

5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRBHPDQJCDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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